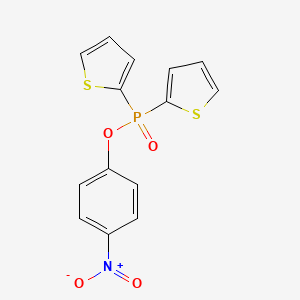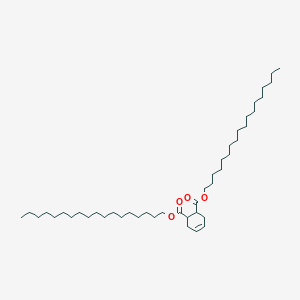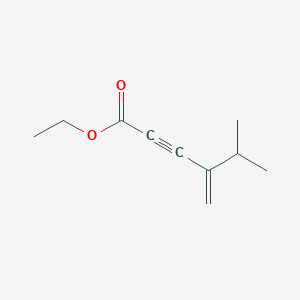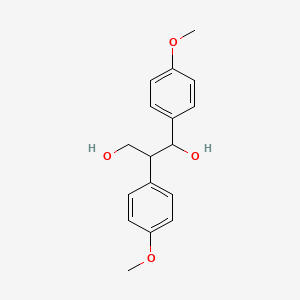![molecular formula C11H18O4 B14419018 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate CAS No. 82372-19-8](/img/structure/B14419018.png)
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with an acetate group attached to the spiro carbon The molecular formula of 1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is C10H16O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxane ring. The resulting 1,4-dioxaspiro[4.5]decane is then reacted with acetic anhydride to introduce the acetate group .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as montmorillonite KSF can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of biolubricants.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.4]decan-3-ylmethyl acetate: Similar structure but with a smaller ring size.
1,6-Dioxaspiro[4.5]decan-3-ylmethyl acetate: Contains an additional oxygen atom in the ring structure.
1,4-Dioxaspiro[4.5]decan-2-ylmethyl acetate: Differing position of the acetate group
Uniqueness
1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is unique due to its specific spiro linkage and the position of the acetate group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
82372-19-8 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.5]decan-3-ylmethyl acetate |
InChI |
InChI=1S/C11H18O4/c1-9(12)13-7-10-8-14-11(15-10)5-3-2-4-6-11/h10H,2-8H2,1H3 |
Clé InChI |
CMFIJWZEJGERMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1COC2(O1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


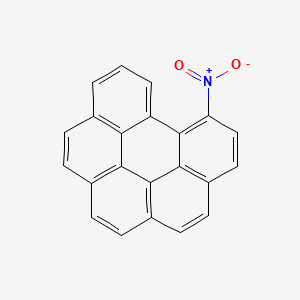
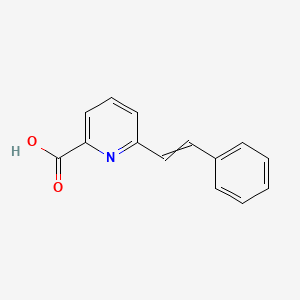
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
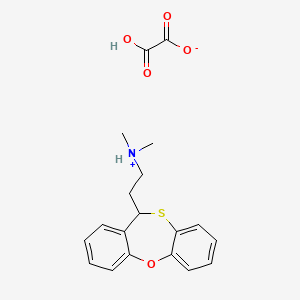
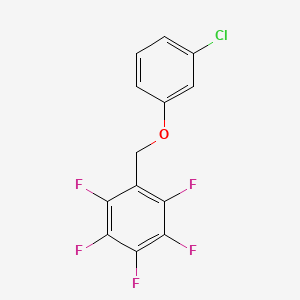
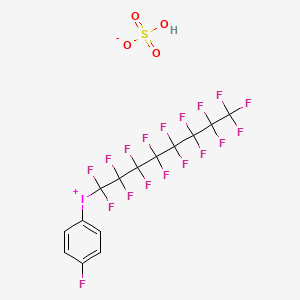
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
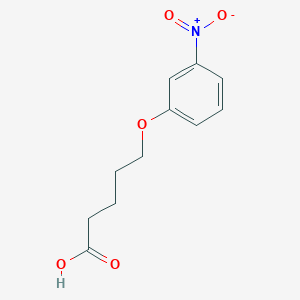
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
